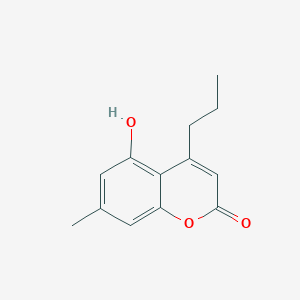

5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various 2H-chromen-2-one derivatives has been explored in the provided studies. For instance, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives was achieved by refluxing 4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine . Similarly, 4-hydroxycoumarine was used as a starting material to synthesize 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones . Another study demonstrated the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers to produce 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones . Additionally, 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives were synthesized for biological screening . The Knoevenagel reaction was employed to synthesize 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) .

Molecular Structure Analysis

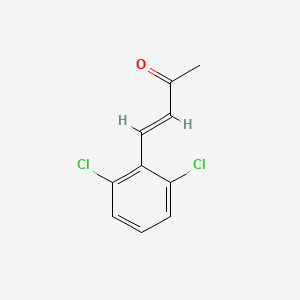

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Elemental analysis, IR, and multinuclear/multidimensional NMR spectroscopy were used to assign the complete network of proton and carbon atoms . Crystallographic studies provided detailed insights into the molecular structures, as seen in the determination of the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one and 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one .

Chemical Reactions Analysis

The studies have shown that 2H-chromen-2-one derivatives can undergo various chemical reactions. For example, the intramolecular Paternò–Büchi reaction was used to synthesize angular tricyclic compounds . The possibility of obtaining asymmetric 1,5-diketones based on 4-hydroxy-2H-chromen-2-one and dimedone through three-component condensation was also explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. Quasireversible redox processes were observed in all compounds . The UV absorption spectra showed strong absorption bands, indicating π-π* transitions of the oxadiazole group . The sensitivity of the compounds to solvent polarity and hydrogen bonding with protic and aprotic solvents was detected . The acid dissociation constants for some compounds were estimated based on (1)H-NMR spectroscopy as well as on potentiometric and UV/vis titration experiments .

Case Studies and Biological Screening

Several of the synthesized compounds exhibited significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853 . Antioxidant activities were also reported, with some compounds showing higher activity than trolox . Compounds synthesized in study showed a high degree of cytotoxic and bactericidal activity, indicating their potential for further biological applications.

Wissenschaftliche Forschungsanwendungen

Chemische Forschung

“5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-on” ist eine chemische Verbindung mit der Summenformel C13 H14 O3 . Es wird aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Forschungsbereichen eingesetzt .

Synthese von Cumarin-Heterocyclen

Cumarine oder Benzopyran-2-one sind eine Gruppe von natürlich vorkommenden Lactonen. Mehr als 1300 Cumarinderivate wurden identifiziert, die hauptsächlich aus dem Sekundärstoffwechsel in grünen Pflanzen, Pilzen und Bakterien gewonnen werden . “this compound” könnte möglicherweise bei der Synthese dieser Cumarinsysteme eingesetzt werden .

Biologische und pharmazeutische Anwendungen

Cumarine wurden als wertvolle biologische und pharmazeutische Eigenschaften nachgewiesen . Sie wurden auf ihre anti-HIV-Aktivität getestet , Antikrebsaktivität , antimikrobielle Aktivität , Antitumoraktivität , antioxidative Aktivität , Anti-Alzheimer-Aktivität , Anti-Tuberkulose-Aktivität , Anti-Thrombozyten-Aktivität , COX-Inhibitoren , entzündungshemmende Wirkung , Antiasthmatika , antivirale Wirkung , und DNA-Gyrase-Inhibitoren . Daher könnte “this compound” in diesen Bereichen möglicherweise eingesetzt werden.

Grüne Chemie

Die Synthese von Cumarinsystemen wurde unter klassischen und nicht-klassischen Bedingungen durchgeführt, insbesondere unter grünen Bedingungen wie der Verwendung von grünen Lösungsmitteln, Katalysatoren und anderen Verfahren . “this compound” könnte möglicherweise in diesen Anwendungen der grünen Chemie eingesetzt werden.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that coumarin derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding . The carbon atom in the ring (sp 2 hybridized) and the methyl carbon (sp 3 hybridized) atom can also act as weak hydrogen bond donors .

Biochemical Pathways

Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .

Result of Action

Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .

Action Environment

The synthesis of coumarin derivatives has been carried out under various conditions, including green conditions such as using green solvent, catalyst, and other procedures .

Biochemische Analyse

Biochemical Properties

5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, coumarin derivatives, including 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, have been shown to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This interaction is essential for its antimicrobial properties. Additionally, it has been observed to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant activity .

Cellular Effects

The effects of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one can reduce inflammation and oxidative stress in cells.

Molecular Mechanism

At the molecular level, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with DNA gyrase results in the inhibition of bacterial DNA replication, which is crucial for its antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one change over time. Studies have shown that it remains stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antioxidant and anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and anti-inflammatory activities without noticeable adverse effects . At higher doses, it may cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation, which enhance its solubility and excretion . These metabolic pathways are crucial for maintaining its therapeutic efficacy and minimizing potential toxicity.

Transport and Distribution

Within cells and tissues, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may bind to plasma proteins, facilitating its transport in the bloodstream and distribution to target tissues .

Subcellular Localization

The subcellular localization of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can enhance its antioxidant activity by directly scavenging mitochondrial reactive oxygen species .

Eigenschaften

IUPAC Name |

5-hydroxy-7-methyl-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSVQPRIONJUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417514 | |

| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66346-53-0 | |

| Record name | 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)